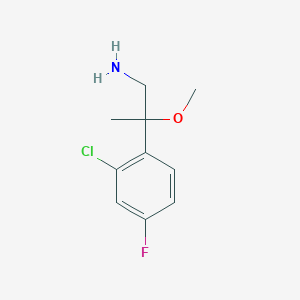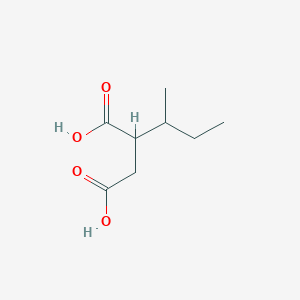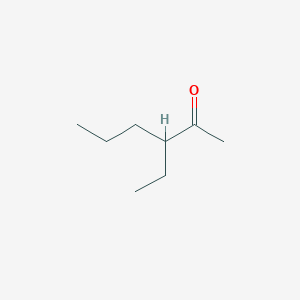![molecular formula C5H4BrF3N2O B13584161 [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring, along with a methanol group. These structural features confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a trifluoromethylated reagent in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine atom or the imidazole ring, resulting in the formation of debrominated or hydrogenated products.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]formaldehyde or [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]carboxylic acid.
Reduction: Formation of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methane.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its imidazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can engage in hydrogen bonding and π-π interactions with proteins or nucleic acids. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
[5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole]: This compound shares the trifluoromethyl and bromine substituents but has a different heterocyclic core, which can result in different chemical and biological properties.
[2-bromo-5-(trifluoromethyl)phenyl]methanol: Similar in having bromine and trifluoromethyl groups, but with a phenyl ring instead of an imidazole ring, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and trifluoromethyl groups on the imidazole ring of [5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol imparts unique electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding interactions, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C5H4BrF3N2O |
|---|---|
Molekulargewicht |
245.00 g/mol |
IUPAC-Name |
[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C5H4BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1,12H,2H2 |
InChI-Schlüssel |
DIUWZPHVFVNXAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(C(=N1)CO)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


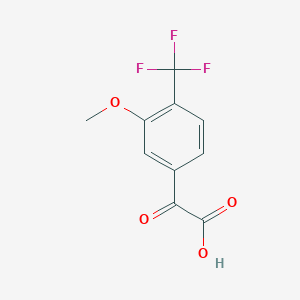

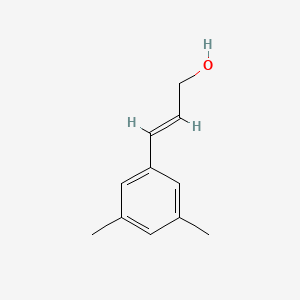


![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)

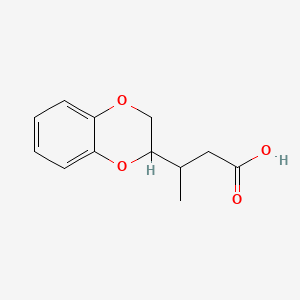
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
